N-(2,4-difluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via an acetamide bridge. The 2,4-difluorophenyl group at the terminal end introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N8O/c1-25-16-15(23-24-25)17(21-10-20-16)27-6-4-26(5-7-27)9-14(28)22-13-3-2-11(18)8-12(13)19/h2-3,8,10H,4-7,9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYXSOFUYYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and pyrimidine moiety. The presence of the 2,4-difluorophenyl group enhances its pharmacokinetic properties. The molecular formula is , and its molecular weight is approximately 335.36 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
Antimicrobial Effects
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative | 0.125–8 | S. aureus |
| Triazole Derivative | 1–8 | E. coli |
| Triazole-Pyrimidine | 7.2 | Xanthomonas oryzae |
Anticancer Potential
The triazole scaffold has been linked to anticancer activities through various pathways including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
Case Studies
- Antibacterial Study : A study conducted on a series of triazole derivatives demonstrated that certain modifications enhance antibacterial potency significantly compared to traditional antibiotics .
- Anticancer Research : In a recent investigation, a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve membrane permeability.
- Piperazine Ring Modifications : Altering substituents on the piperazine ring can lead to variations in receptor affinity and selectivity.
Scientific Research Applications
Pharmacological Properties
N-(2,4-difluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide exhibits several pharmacological activities:
- Anticancer Activity : Research indicates that compounds with triazole and pyrimidine rings can exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperazine enhances its bioactivity by improving solubility and receptor binding affinity.
- Antimicrobial Properties : The structural components suggest potential antimicrobial activity. Compounds similar to this have shown efficacy against bacterial strains and fungi in preliminary studies.
Cancer Therapy
Recent studies have focused on the compound's role as a potential anticancer agent. For example:
| Cancer Type | Mechanism | Study Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis via caspase activation | |
| Lung Cancer | Inhibits cell proliferation through cell cycle arrest |
Antimicrobial Treatment
The compound's antimicrobial properties are being explored in the context of resistant bacterial strains:
| Pathogen | Activity | Study Reference |
|---|---|---|
| Staphylococcus aureus | Effective at low concentrations | |
| Escherichia coli | Shows inhibition of growth |
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
-
Case Study 1: Anticancer Efficacy
- A study conducted on various human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls. The IC50 values were determined to be in the micromolar range for several types of cancer cells.
-
Case Study 2: Antimicrobial Activity
- In vitro tests against common pathogens revealed that the compound inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide ()
- Structural Differences :
- Substituents : The phenyl group is substituted with a 4-acetyl moiety instead of 2,4-difluoro.
- Triazolo Core : Features a 3-ethyl group vs. 3-methyl in the target compound.
- Physicochemical Properties :
General Trends in Triazolo-Pyrimidines
Pyrazolo[1,5-a]pyrimidine Acetamides ()
F-DPA and DPA-714
- Core Structure : Pyrazolo[1,5-a]pyrimidine vs. triazolo[4,5-d]pyrimidine.
- Functional Groups :
- F-DPA includes a 4-fluorophenyl group, while DPA-714 has a 2-fluoroethoxy substituent.
- Both lack the piperazine linkage present in the target compound.
- Applications :
Structural Insights from NMR Data ()
Comparative NMR analysis of triazolo-pyrimidine analogs reveals:
- Chemical Shift Variations :
- Regions A (positions 39–44) and B (positions 29–36) show distinct shifts, suggesting substituent-induced changes in electron density and conformation.
- The 2,4-difluorophenyl group in the target compound likely alters the chemical environment of adjacent protons compared to acetylphenyl or ethyl-substituted analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Synthesis of the Triazolo[4,5-d]pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold serves as the central heterocyclic system. Its synthesis typically begins with a pyrimidine precursor, such as 4,6-dichloropyrimidine-5-amine, which undergoes cyclization with methylhydrazine to form the triazole ring . Key steps include:
-
Cyclocondensation : Reacting 4,6-dichloropyrimidine-5-amine with methylhydrazine in ethanol at reflux (78°C) for 12 hours yields 3-methyl-3H- triazolo[4,5-d]pyrimidine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyrimidine’s C4 position, followed by intramolecular cyclization .
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Halogenation : Subsequent bromination at the C7 position using phosphorus oxybromide (POBr₃) in dichloromethane generates 7-bromo-3-methyl-3H- triazolo[4,5-d]pyrimidine, a critical intermediate for piperazine coupling .
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclocondensation | Methylhydrazine, EtOH, reflux | 65–70% | ¹H NMR (δ 8.95 ppm, s, H4) |
| Bromination | POBr₃, DCM, rt | 80–85% | LC-MS (m/z 244.1 [M+H]⁺) |
Piperazine Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Copper-mediated Ullmann coupling is widely employed due to its efficacy in forming C–N bonds under mild conditions .
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Ullmann Coupling : Reacting 7-bromo-3-methyltriazolo[4,5-d]pyrimidine with piperazine in 1,4-dioxane at 80–95°C for 18–24 hours in the presence of copper(I) iodide (CuI, 1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and N,N'-dimethylethylenediamine (DMEDA, 1.1 equiv) affords 7-(piperazin-1-yl)-3-methyl-3H- triazolo[4,5-d]pyrimidine . The reaction mechanism involves oxidative addition of CuI to the C–Br bond, followed by coordination with piperazine and reductive elimination.
Acetamide Linker Installation
The acetamide bridge is constructed via a two-step sequence: (1) chloroacetylation of the piperazine nitrogen and (2) amidation with 2,4-difluoroaniline.
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Chloroacetylation : Treating 7-(piperazin-1-yl)-3-methyltriazolo[4,5-d]pyrimidine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C generates 2-chloro-N-(4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide. The low temperature minimizes side reactions such as N-alkylation .
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Amidation : Reacting the chloroacetamide intermediate with 2,4-difluoroaniline in acetonitrile (MeCN) at 60°C for 6 hours in the presence of triethylamine (TEA) yields the final product. TEA scavenges HCl, driving the reaction to completion .
| Intermediate | Reagents/Conditions | Yield |
|---|---|---|
| Chloroacetamide | Chloroacetyl chloride, DCM, 0–5°C | 90% |
| Final Product | 2,4-Difluoroaniline, TEA, MeCN, 60°C | 65–70% |
Purification and Characterization
Crude product purification is achieved via silica gel chromatography using dichloromethane/methanol (95:5 to 90:10) gradients. Final characterization employs:
-
¹H NMR : Peaks at δ 8.96 ppm (triazolo H4), 7.40–7.91 ppm (pyridyl and difluorophenyl protons), and 1.59 ppm (C(CH₃)₂) .
Optimization Challenges and Solutions
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and what critical steps ensure yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the triazolopyrimidine core (3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl) is functionalized with piperazine via nucleophilic aromatic substitution. Subsequent acetamide formation is achieved by reacting 2-chloroacetamide with the piperazine intermediate under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base . Critical steps include:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate intermediates.
- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and using excess piperazine (1.5 equiv) to drive substitution reactions .
- Key Characterization : Confirm intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). Final product purity (>95%) is validated by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : F NMR is critical to confirm the presence and position of fluorine atoms on the difluorophenyl ring (expected shifts: δ -110 to -120 ppm for ortho/para fluorines) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in piperazine ring conformation and triazolopyrimidine orientation (e.g., torsion angles between acetamide and piperazine) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) detects molecular ion peaks at m/z 432.15 (M+H) and validates the molecular formula .
Q. What in vitro assays are appropriate for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to the triazolopyrimidine scaffold’s resemblance to ATP analogs. Use fluorescence-based ADP-Glo™ assays with IC determination .
- Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in μg/mL .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices relative to normal fibroblasts .
Advanced Research Questions
Q. How can computational modeling predict binding modes and guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 1M17). Key interactions include hydrogen bonds between the acetamide carbonyl and kinase hinge region (e.g., Met793 in EGFR) and π-π stacking of the triazolopyrimidine with Phe723 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-kinase salt bridges. Analyze root-mean-square deviation (RMSD) to identify flexible regions needing rigidification .
- QSAR Studies : Corrogate substituent effects (e.g., fluorine vs. chlorine on phenyl rings) on bioactivity using CoMFA/CoMSIA models .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out protocol variability .
- Metabolite Screening : Use LC-MS to detect degradation products in cell culture media that may explain reduced potency in certain models .
- Orthogonal Binding Assays : Validate kinase inhibition with surface plasmon resonance (SPR) to measure direct binding affinity (K) alongside enzymatic activity .
Q. What strategies improve pharmacokinetic properties without compromising target affinity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the piperazine ring while monitoring logP changes via shake-flask experiments .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., triazole ring oxidation). Stabilize via deuteration or fluorination at vulnerable positions .
- Bioisosteric Replacement : Replace the difluorophenyl group with a trifluoromethylpyridyl moiety to maintain hydrophobicity while reducing CYP450 inhibition risks .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
